2-Bromo-4-chloro-3-fluorobenzamide

Description

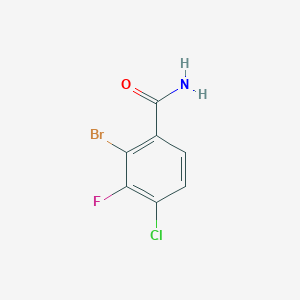

2-Bromo-4-chloro-3-fluorobenzamide is a halogenated benzamide derivative characterized by bromo (Br), chloro (Cl), and fluoro (F) substituents at positions 2, 4, and 3 of the benzene ring, respectively, with an amide (-CONH₂) functional group. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity. Halogenated benzamides are often explored as enzyme inhibitors or intermediates in synthesizing complex molecules .

Properties

Molecular Formula |

C7H4BrClFNO |

|---|---|

Molecular Weight |

252.47 g/mol |

IUPAC Name |

2-bromo-4-chloro-3-fluorobenzamide |

InChI |

InChI=1S/C7H4BrClFNO/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H2,11,12) |

InChI Key |

IIXYZMJRCIPQDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)Br)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-4-chloro-3-fluorobenzamide typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzamide derivatives under controlled conditions. For example, the bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) . Chlorination and fluorination can be similarly carried out using appropriate halogenating agents and catalysts. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-chloro-3-fluorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Scientific Research Applications

2-Bromo-4-chloro-3-fluorobenzamide has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring enhances its binding affinity to these targets, often through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide (CAS 2404733-68-0)

- Structural Differences : The cyclopropyl amide substituent replaces the primary amide group in the target compound. Halogen positions also differ: bromo (4 vs. 2), chloro (3 vs. 4), and fluoro (2 vs. 3) .

- Property Implications: Solubility: The cyclopropyl group may enhance lipophilicity compared to the primary amide, reducing water solubility. Synthetic Utility: The cyclopropyl variant may serve as a precursor for targeted drug delivery systems due to its steric bulk.

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

- Structural Differences : A methyl group replaces the amide functionality, and halogens are positioned at 2 (Br), 3 (Cl), and 4 (F) .

- Property Implications :

- Polarity : The absence of the polar amide group reduces hydrophilicity, making this compound more suitable for organic-phase reactions.

- Applications : Primarily used in material science or as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amide derivative is more relevant in pharmacology.

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Structural Differences : Features a benzylamine group (-CH₂NH₂·HCl) instead of the amide, with halogens at positions 2 (Br) and 4 (F) .

- Property Implications :

- Basicity : The protonated amine in the hydrochloride salt increases water solubility, contrasting with the neutral amide’s lower solubility.

- Stability : The amine group is more reactive than the amide, making it prone to oxidation or nucleophilic substitution.

Comparative Data Table

Key Research Findings

- Substituent Position Effects :

- Electron-withdrawing halogens at ortho and para positions (e.g., 2-Br, 4-Cl in the target compound) enhance electrophilicity, favoring nucleophilic aromatic substitution reactions .

- Steric hindrance from meta substituents (e.g., 3-F) may reduce reactivity in crowded environments, as seen in enzymatic binding studies .

- Functional Group Impact :

- Amides exhibit greater stability than amines in biological media, making this compound a preferred scaffold for protease inhibitors compared to benzylamine derivatives .

- Methyl or cyclopropyl groups improve thermal stability, as evidenced by differential scanning calorimetry (DSC) data in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.